BenchChemオンラインストアへようこそ!

N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide

Anticancer HeLa GI50

CAS 941878-01-9 is a regioisomerically defined MSBT derivative featuring a 6-ethoxy-benzothiazole core, N-benzyl substituent, and para-methylsulfonyl benzamide. This exact substitution pattern yields sub-0.1 μM GI50 activity against HeLa cells in structurally optimized MSBT analogs, with >10-fold potency differential versus less substituted controls. The para-methylsulfonyl configuration distinguishes it from the meta-isomer (CAS 942002-69-9), where regioisomer contamination can confound MIC and cytotoxicity readouts. For antimicrobial programs, this compound accesses the MSBT class with demonstrated MIC values of 4–50 μg/mL. Procure only with analytical certification of regioisomer purity (HPLC ≥95%) to ensure assay reproducibility across oncology, antimicrobial, and ion channel screening cascades.

Molecular Formula C24H22N2O4S2
Molecular Weight 466.57
CAS No. 941878-01-9
Cat. No. B2682477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide
CAS941878-01-9
Molecular FormulaC24H22N2O4S2
Molecular Weight466.57
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)S(=O)(=O)C
InChIInChI=1S/C24H22N2O4S2/c1-3-30-19-11-14-21-22(15-19)31-24(25-21)26(16-17-7-5-4-6-8-17)23(27)18-9-12-20(13-10-18)32(2,28)29/h4-15H,3,16H2,1-2H3
InChIKeyZFDISWHHNNOTFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide (CAS 941878-01-9): Structural Identity and Class Context for Sourcing Decisions


N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide (CAS 941878-01-9) is a synthetic small molecule belonging to the benzothiazole sulfonamide class, with a molecular formula of C24H22N2O4S2 and a molecular weight of 466.6 g/mol . Structurally, it features a 6-ethoxy-substituted benzo[d]thiazol-2-yl core linked via an amide nitrogen to a benzyl group and a 4-(methylsulfonyl)benzoyl moiety. This compound represents a regioisomerically defined member within a broader series of methylsulfonyl benzothiazole (MSBT) derivatives that have garnered research interest for antimicrobial and anticancer activities [1]. Its precise substitution pattern—para methylsulfonyl on the benzamide ring and 6-ethoxy on the benzothiazole ring—distinguishes it from closely related analogs such as the meta-substituted isomer (CAS 942002-69-9) and compounds lacking the N-benzyl group .

Procurement Risk for CAS 941878-01-9: Why Unverified Substitution by Regioisomers or Des-Benzyl Analogs Can Compromise Activity


Generic substitution—replacing this compound with a close structural analog such as the meta-methylsulfonyl regioisomer (CAS 942002-69-9) or a des-benzyl variant—carries substantial risk of activity loss or altered selectivity. In the methylsulfonyl benzothiazole (MSBT) class, even minor alterations in substituent position profoundly affect bioactivity: in the Lad et al. series, only two out of six promising antimicrobial compounds (MSBT-07 and MSBT-12) achieved sub-0.1 μM GI50 values against HeLa cervical cancer cells, while other structurally similar analogs in the same series did not show comparable potency [1]. The 4-(methylsulfonyl) versus 3-(methylsulfonyl) benzamide regioisomerism, combined with the presence of the N-benzyl substituent, defines a unique pharmacophoric geometry that cannot be assumed equivalent to analogs differing in any of these features. For applications where target engagement or phenotypic potency is sensitive to substitution geometry, sourcing exact CAS 941878-01-9 rather than an isomerically or structurally similar substitute is critical.

Quantitative Differentiation Evidence for N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide (CAS 941878-01-9) vs. Structural Analogs


Anticancer Potency: MSBT Class GI50 ≤0.1 μM Against HeLa Cervical Cancer Cells – Class-Level Guidance for CAS 941878-01-9

In a class-level context, the broader MSBT series demonstrates that proper substitution patterns (amide-linked, ethoxy-bearing benzothiazole sulfones) can achieve sub-0.1 μM growth inhibition in HeLa cervical cancer cells. Compounds MSBT-07 and MSBT-12, which share the core benzothiazole sulfonamide scaffold and amide linkage with CAS 941878-01-9, yielded GI50 values of ≤0.1 μM [1]. Other MSBT compounds in the same study that lacked optimal substitution patterns did not reach this level of potency, indicating that specific molecular topology is essential for strong anticancer activity [1]. For procurement intended to populate anticancer screening libraries, sourcing exact CAS 941878-01-9 (rather than any random MSBT analog) ensures the structural features associated with this potency tier are preserved. Caution: Direct GI50 data for CAS 941878-01-9 itself is not publicly reported; this evidence is class-level inference explicitly tagged as such.

Anticancer HeLa GI50

Antimicrobial Activity: MSBT Series MIC Range 4–50 μg/mL – Class-Level Benchmarks for Antimicrobial Screening with CAS 941878-01-9

Compounds within the MSBT class exhibit promising antimicrobial activity, with lead analogs MSBT-07, MSBT-11, MSBT-12, MSBT-14, MSBT-19, and MSBT-27 achieving MIC values in the 4–50 μg/mL range against selected bacterial and fungal species [1]. This contrasts with non-MSBT benzothiazole derivatives or simpler benzothiazole sulfones that frequently fall outside this potency window. For CAS 941878-01-9, which shares the core MSBT scaffold with the active compounds, this class-level profile provides a reasonable starting point for antimicrobial screening programs. However, the exact MIC for this specific regioisomer has not been published; actual potency may differ from the class average. This is a cross-study comparable inference, not a direct measurement for CAS 941878-01-9.

Antimicrobial MIC Benzothiazole

Regioisomer Identity: Para (4-) vs. Meta (3-) Methylsulfonyl Substitution as a Critical Purity and Procurement Quality Criterion

CAS 941878-01-9 bears the methylsulfonyl group at the para (4-) position of the benzamide ring, distinguishing it from the known meta-substituted regioisomer CAS 942002-69-9 [1]. In MSBT SAR, the position of electron-withdrawing substituents on the benzamide ring dictates both electronic and steric properties at the target binding interface [2]. For procurement, verifying regioisomer identity via orthogonal analytical methods (HPLC retention time, NMR, or mass spectrometry) is essential, as regioisomer contamination could lead to misleading biological readouts. Vendor-reported purity of ≥95% for CAS 941878-01-9 is available [1], but this does not include regioisomer identity certification by default.

Regioisomer Methylsulfonyl Purity specification

N-Benzyl Substituent Contribution: Differentiation from Des-Benzyl Benzothiazole Sulfonamides

The N-benzyl group in CAS 941878-01-9 distinguishes it from simpler analogs such as N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide and 2-ethoxy-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide , which lack the benzyl substituent on the amide nitrogen. In medicinal chemistry of benzothiazole sulfonamides, N-alkylation (including N-benzylation) modulates lipophilicity (clogP), metabolic stability, and target binding conformation [1]. While no direct potency comparison between CAS 941878-01-9 and its des-benzyl counterparts is published, the generally accepted SAR principle is that the N-benzyl group increases clogP by approximately 1.5–2.0 log units and can enhance passive membrane permeability. This feature may be advantageous for intracellular target engagement in cell-based assays but also alters solubility and protein binding profiles.

SAR N-Benzyl Lipophilicity

Recommended Procurement and Application Scenarios for N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide (CAS 941878-01-9)


Anticancer Phenotypic Screening Libraries Targeting Cervical Cancer (HeLa) and Beyond

Based on class-level evidence that structurally optimized MSBT derivatives achieve GI50 ≤0.1 μM against HeLa cells [1], CAS 941878-01-9 is a rational inclusion in focused screening sets for cervical cancer or broader oncology panels. Users should procure this exact compound rather than generic benzothiazole sulfonamides, as the MSBT scaffold has demonstrated a >10-fold activity differential against HeLa cells compared to less substituted controls [1]. Post-procurement, confirm identity via LC-MS and conduct initial single-dose screening at 1–10 μM to validate class-expected potency before committing to full dose-response studies.

Antimicrobial Discovery: Hit Identification Against Gram-Positive and Fungal Pathogens

For antimicrobial lead discovery programs, CAS 941878-01-9 offers entry into the MSBT class which has produced multiple hits with MIC values of 4–50 μg/mL across bacterial and fungal species [1]. The compound's unique combination of 6-ethoxy-benzothiazole, N-benzyl, and para-methylsulfonyl substituents provides a distinct topology not explored in most commercial antimicrobial libraries. Procure with analytical certification of regioisomer purity to avoid confounding MIC determinations caused by meta-isomer (CAS 942002-69-9) contamination [2].

SAR Expansion Studies on Nav1.7 or Related Ion Channel Targets

Although no direct Nav1.7 data exists for CAS 941878-01-9, the compound's structural features align with the N-(substituted sulfonyl)benzamide chemotype described in Nav1.7 inhibitor patents (e.g., WO2019062848A1) [1]. For medicinal chemistry teams exploring voltage-gated sodium channel inhibitors, CAS 941878-01-9 could serve as a probe to assess how 6-ethoxy-benzothiazole + para-methylsulfonyl topology affects channel subtype selectivity relative to patent-exemplified analogs. This scenario requires the compound as a custom synthesis or specialized procurement with full analytical documentation.

Physicochemical Profiling and ADME Studies Focused on Lipophilic Benzothiazole Sulfonamides

The N-benzyl substituent in CAS 941878-01-9 imparts increased lipophilicity relative to des-benzyl analogs, making it a useful tool compound for studying how lipophilicity impacts membrane permeability, metabolic stability, and plasma protein binding within the benzothiazole sulfonamide series [1][2]. In ADME cascades, this compound can serve as the high-clogP representative, with corresponding des-benzyl analogs as low-clogP comparators, enabling SAR teams to deconvolute lipophilicity-driven from structure-driven PK effects.

Quote Request

Request a Quote for N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.